molecular formula C26H27BrN2O2 B10879641 1-[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone

1-[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone

Cat. No.: B10879641
M. Wt: 479.4 g/mol
InChI Key: FXDGRKPMSWNBRL-UHFFFAOYSA-N
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Description

1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is a complex organic compound with a unique structure that includes a piperazine ring, a brominated methoxybenzyl group, and a diphenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE typically involves multiple steps, starting with the preparation of the brominated methoxybenzyl precursor. This can be achieved through the bromination of 4-methoxybenzyl alcohol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane .

The next step involves the reaction of the brominated methoxybenzyl compound with piperazine to form the piperazino intermediate. This reaction is usually carried out in a polar solvent like ethanol or acetonitrile under reflux conditions .

Finally, the piperazino intermediate is reacted with 2,2-diphenyl-1-ethanone in the presence of a base such as potassium carbonate (K2CO3) to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted derivatives with various functional groups

Mechanism of Action

The mechanism of action of 1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H27BrN2O2

Molecular Weight

479.4 g/mol

IUPAC Name

1-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C26H27BrN2O2/c1-31-24-13-12-20(18-23(24)27)19-28-14-16-29(17-15-28)26(30)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,25H,14-17,19H2,1H3

InChI Key

FXDGRKPMSWNBRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)Br

Origin of Product

United States

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